2-Methoxy-6-methylisonicotinonitrile
Description
2-Methoxy-6-methylisonicotinonitrile is a pyridine derivative featuring a nitrile group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. The molecular formula is hypothesized as C₈H₇N₂O (molecular weight ~149.16 g/mol). Nitriles like this are often intermediates in pharmaceuticals and agrochemicals due to their reactivity in hydrolysis and nucleophilic addition reactions.
Properties
IUPAC Name |
2-methoxy-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVSZYVNYFXCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylisonicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with isonicotinonitrile as the starting material.
Methylation: The isonicotinonitrile undergoes methylation to introduce the methyl group at the 6th position. This can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a base.
Methoxylation: The next step involves the introduction of the methoxy group at the 2nd position. This can be done using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 2-Methoxy-6-methylisonicotinic acid.
Reduction Products: Reduction can produce 2-Methoxy-6-methylisonicotinamide.
Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Methoxy-6-methylisonicotinonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-6-methylisonicotinonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 2-Methoxy-6-methylisonicotinonitrile and related compounds:
Key Observations
Substituent Effects :
- Chloro vs. Methyl/Methoxy : Chlorine (as in ) increases electrophilicity, favoring nucleophilic substitution, whereas methyl/methoxy groups enhance lipophilicity and steric hindrance.
- Fluorine Incorporation : The difluoromethyl group in improves metabolic stability and electronegativity compared to methoxy/methyl groups.
Functional Group Reactivity :
- Nitrile vs. Ester : Nitriles (e.g., ) are more polar and resistant to acid hydrolysis than esters, which readily hydrolyze to carboxylic acids. This makes nitriles preferable in stable intermediates.
Positional Isomerism: 6-Methoxynicotinonitrile lacks the 2-methoxy and 6-methyl groups, reducing steric effects and altering electronic distribution.
Research Implications
- Synthetic Applications: The methyl and methoxy groups in this compound may improve bioavailability in drug candidates compared to halogenated analogs.
- Limitations : Direct data gaps (e.g., melting points, solubility) necessitate further experimental validation.
Biological Activity
2-Methoxy-6-methylisonicotinonitrile (CAS No. 1256825-69-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methoxy group and a nitrile functional group attached to an isonicotinonitrile framework. The molecular formula is C_10H_10N_2O, and it exhibits properties typical of pyridine derivatives.
Gallstone Dissolution
A notable study explored the efficacy of a compound structurally related to this compound in gallstone dissolution. The compound, referred to as 2-methoxy-6-methylpyridine (MMP), demonstrated superior dissolving capabilities compared to existing agents like methyl-tert-butyl ether (MTBE). In vitro and in vivo tests showed MMP achieving higher dissolution rates for both cholesterol and pigmented gallstones . This suggests that this compound may have similar therapeutic applications in hepatobiliary disorders.
Table 2: Gallstone Dissolution Efficacy
| Solvent | In Vitro Dissolution (%) | In Vivo Dissolution (%) |
|---|---|---|
| MMP | Cholesterol: 88.2 | Cholesterol: 59.0 |
| Pigmented: 50.8 | Pigmented: 54.3 | |
| MTBE | Cholesterol: 65.7 | Cholesterol: 50.0 |
| Pigmented: 29.0 | Pigmented: 32.0 |
While specific studies on the mechanism of action for this compound are scarce, compounds with similar structures often interact with various biological targets:
- Microtubule Disruption : Analogous compounds have been shown to affect microtubule stability, leading to cell cycle arrest.
- Reactive Oxygen Species Generation : Many pyridine derivatives contribute to oxidative stress in cancer cells.
- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways may also be relevant.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
